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molecular formula C8H14O3 B3342161 Methyl 2-acetylpentanoate CAS No. 130000-32-7

Methyl 2-acetylpentanoate

Cat. No. B3342161
M. Wt: 158.19 g/mol
InChI Key: KSSHPPPOAMTFQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06951864B2

Procedure details

A solution of methyl acetoacetate (10.8 mL, 100 mmol) in DME (50 mL) is added dropwise to a suspension of NaH (95% dry, 2.44 g, 100 mmol) in DME (250 mL) cooled to 0° C. The resulting solution is stirred at room temperature for 1 hour. Bu4NI (3.7 g, 10 mmol) is added, followed by PrI. The mixture is then stirred at reflux for 6 hours. The solvent is removed in vacuo and water (200 mL) and EtOAc (200 mL) are added. The layers are separated and the aqueous layer is extracted with EtOAc (200 mL). The combined extracts are washed with brine (200 mL) and dried (Na2SO4). Evaporation of the solvent provides a light yellow oil. Flash column chromatography of the residue by silica gel, eluting with 7:1 hexane, EtOAc provides the title product as a colorless oil. LC-MS, M+1 159.2 2. Preparation of 6-methyl-5-propyl-2-thio-2,3-dihydropyrimidin-4-one
Quantity
10.8 mL
Type
reactant
Reaction Step One
Name
Quantity
2.44 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3.7 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH3:8])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].[H-].[Na+].[CH2:11](I)[CH2:12][CH3:13]>COCCOC.[N+](CCCC)(CCCC)(CCCC)CCCC.[I-]>[CH3:8][O:7][C:1](=[O:6])[CH:2]([C:3](=[O:4])[CH3:5])[CH2:11][CH2:12][CH3:13] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
10.8 mL
Type
reactant
Smiles
C(CC(=O)C)(=O)OC
Name
Quantity
2.44 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
COCCOC
Name
Quantity
250 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)I
Step Three
Name
Quantity
3.7 g
Type
catalyst
Smiles
[N+](CCCC)(CCCC)(CCCC)CCCC.[I-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting solution is stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is then stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo and water (200 mL) and EtOAc (200 mL)
ADDITION
Type
ADDITION
Details
are added
CUSTOM
Type
CUSTOM
Details
The layers are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is extracted with EtOAc (200 mL)
WASH
Type
WASH
Details
The combined extracts are washed with brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
provides a light yellow oil
WASH
Type
WASH
Details
Flash column chromatography of the residue by silica gel, eluting with 7:1 hexane, EtOAc

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(C(CCC)C(C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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